GDP-D-galactose

Description

Significance as a Nucleotide Sugar Precursor in Biological Macromolecule Synthesis

Nucleotide sugars, such as GDP-D-galactose, are vital glycosyl donors for the synthesis of complex carbohydrates, including polysaccharides and glycoproteins. wikipedia.org These activated monosaccharides provide the necessary energy for the formation of glycosidic bonds, a fundamental process in the assembly of biological macromolecules. wikipedia.org In plants, this compound and its precursor, GDP-D-mannose, are implicated in the biosynthesis of cell wall polysaccharides and in the process of protein glycosylation. nih.govoup.com This highlights the integral role of this compound in establishing cellular architecture and function. The transfer of the galactose moiety from this compound to an acceptor molecule is catalyzed by enzymes known as glycosyltransferases. wikipedia.org

Overview of its Intermediary Role in Key Cellular Metabolic Pathways

This compound is a key intermediate in several metabolic pathways, most notably in the biosynthesis of L-ascorbic acid (vitamin C) in plants via the Smirnoff-Wheeler pathway. nih.govsmolecule.com This pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic reactions to produce ascorbate (B8700270), a vital antioxidant. nih.govsmolecule.com Within this pathway, GDP-D-mannose is converted to GDP-L-galactose, a critical step that ultimately leads to the formation of L-galactose-1-phosphate and subsequently L-ascorbic acid. nih.govsmolecule.com The synthesis of this compound is primarily achieved through the epimerization of GDP-D-mannose, a reaction catalyzed by the enzyme GDP-D-mannose 3',5'-epimerase. smolecule.com This places this compound at a metabolic crossroads, linking carbohydrate metabolism to the production of essential compounds.

Key Metabolic Pathways Involving this compound

| Pathway | Role of this compound | Organism(s) |

|---|---|---|

| Smirnoff-Wheeler Pathway | Intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). nih.govsmolecule.com | Plants |

| Cell Wall Polysaccharide Biosynthesis | Potential precursor for galactose-containing polysaccharides. nih.govoup.com | Plants |

Historical Context of Nucleotide Sugar Research and the Identification of Guanosine (B1672433) Diphosphate-D-Galactose

The understanding of nucleotide sugars and their role in carbohydrate metabolism was pioneered in the 1950s by Luis Federico Leloir and his colleagues. wikipedia.org Their work established that glycosyltransferases utilize nucleotide sugars as activated donors for the synthesis of oligosaccharides. wikipedia.org This discovery was a landmark in biochemistry, elucidating the mechanism by which complex carbohydrates are assembled. While the initial focus was on UDP-glucose, subsequent research expanded to identify a wide array of nucleotide sugars, including those containing guanosine, such as GDP-D-mannose and its epimer, this compound. uzh.ch The identification of these compounds and the enzymes that interconvert them has been crucial in mapping out the intricate network of metabolic pathways that govern the synthesis and function of carbohydrates in living organisms.

Enzymes in this compound Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| GDP-D-mannose 3',5'-epimerase | Catalyzes the conversion of GDP-D-mannose to this compound. smolecule.com | Ascorbate Biosynthesis |

Structure

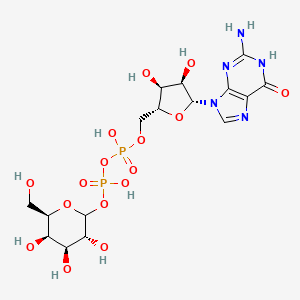

2D Structure

Properties

Molecular Formula |

C16H25N5O16P2 |

|---|---|

Molecular Weight |

605.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1 |

InChI Key |

MVMSCBBUIHUTGJ-IXDFUAJQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversion Pathways of Guanosine Diphosphate D Galactose

De Novo Biosynthesis Routes

The de novo synthesis of GDP-D-galactose can be initiated from the monosaccharide D-galactose and involves enzymatic activities that lead to the formation of this activated sugar.

The biosynthesis of this compound from D-galactose involves a series of enzymatic reactions. Initially, D-galactose is phosphorylated by galactokinase to form galactose-1-phosphate. wikipedia.org This is a crucial activation step that prepares the sugar for subsequent conversion into a nucleotide sugar. Following this, galactose-1-phosphate uridyltransferase can convert galactose-1-phosphate to UDP-galactose. wikipedia.org While the direct pathway to this compound from galactose-1-phosphate is less commonly detailed, the cell can utilize intermediates from galactose metabolism to feed into pathways that generate various nucleotide sugars. For instance, intermediates of the Leloir pathway, which metabolizes galactose, can be converted to glucose-6-phosphate, which can then enter the pathway for GDP-D-mannose synthesis. This compound is recognized as an intermediate in the synthesis of GDP-D-mannose. biosynth.com The enzyme GDP mannokinase can then convert this compound to GDP-D-mannose. biosynth.com

Guanosine (B1672433) diphosphate-D-glucose (GDP-D-glucose) is another nucleotide sugar that can be involved in the metabolic landscape of GDP-sugars. Enzymes with phosphorylase activity can act on GDP-sugars, including GDP-D-glucose. For instance, a novel GDP-D-glucose phosphorylase has been identified in Caenorhabditis elegans and mammals, which catalyzes the phosphorolysis of GDP-D-glucose to GDP and D-glucose 1-phosphate. nih.govresearchgate.net This enzyme is suggested to play a role in the quality control of the nucleoside diphosphate (B83284) sugar pool, potentially by removing aberrantly formed GDP-D-glucose to prevent its misincorporation into glycoconjugates. nih.govwikipedia.org The plant enzyme GDP-L-galactose phosphorylase (GGP), while specific for GDP-L-galactose, has been shown to also utilize GDP-D-glucose as a substrate, albeit with lower affinity. oup.combrennerlab.net This highlights the potential for enzymatic crossover and the importance of substrate availability in determining metabolic flux.

Interconversion with Other Nucleotide Sugars

The metabolic pool of nucleotide sugars is highly interconnected, with enzymes that catalyze the conversion of one sugar nucleotide to another. These interconversions are vital for providing the necessary building blocks for glycosylation reactions and the synthesis of complex carbohydrates.

Guanosine diphosphate-D-mannose (GDP-D-mannose) is a central nucleotide sugar in many organisms, serving as a precursor for the synthesis of various glycoconjugates and other nucleotide sugars. pnas.orgwikipedia.org The enzyme GDP-D-mannose pyrophosphorylase (GMP), also known as mannose-1-phosphate guanylyltransferase, catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP. wikipedia.orgmdpi.com This reaction is a critical control point in the biosynthesis of mannose-containing compounds. nih.gov The resulting pool of GDP-D-mannose is a branch point metabolite, feeding into pathways for protein glycosylation, cell wall polysaccharide formation, and the biosynthesis of L-ascorbate (vitamin C) in plants. pnas.orgsmolecule.com The interconversion between GDP-D-mannose and other GDP-sugars, including the pathway leading to GDP-L-galactose, is crucial for maintaining the balance of these essential precursors. oup.com

| Substrate | Enzyme | Product(s) | Metabolic Pathway |

|---|---|---|---|

| GDP-D-mannose | GDP-mannose 3,5-epimerase (GME) | GDP-L-galactose, GDP-L-gulose | Vitamin C (Ascorbate) Biosynthesis |

The first committed step in the L-galactose pathway of ascorbate (B8700270) biosynthesis in plants is the conversion of GDP-L-galactose to L-galactose 1-phosphate. oup.comfrontiersin.orgnih.gov This reaction is catalyzed by GDP-L-galactose phosphorylase (GGP), an enzyme that was the last to be identified in the Smirnoff-Wheeler pathway. oup.combrennerlab.net GGP catalyzes a reversible phosphorolysis reaction, utilizing inorganic phosphate (B84403) to cleave GDP-L-galactose, yielding L-galactose 1-phosphate and GDP. oup.combrennerlab.net This step is considered a major control point in the regulation of ascorbate biosynthesis. oup.comoup.comnih.gov In Arabidopsis, this enzymatic activity is encoded by two paralogous genes, VTC2 and VTC5. nih.gov

| Substrate | Enzyme | Product(s) | Metabolic Significance |

|---|---|---|---|

| GDP-L-galactose | GDP-L-galactose phosphorylase (GGP) | L-galactose 1-phosphate + GDP | Committed step in Vitamin C (Ascorbate) Biosynthesis |

Metabolic Interconnections with Guanosine Diphosphate-L-Gulose

The metabolic pathway of Guanosine Diphosphate-D-galactose (this compound) is intricately linked to the biosynthesis of Guanosine Diphosphate-L-gulose (GDP-L-gulose). This connection is primarily established through the action of a single, multifunctional enzyme: GDP-mannose 3',5'-epimerase (GME). researchgate.netacs.org While GME's direct substrate is GDP-D-mannose, a precursor in many sugar nucleotide pathways, its catalytic activity yields both GDP-L-galactose (a key intermediate in the primary plant vitamin C pathway) and GDP-L-gulose. smolecule.comnih.gov This dual-product formation places GME at a critical metabolic branch point. researchgate.net

The enzyme GDP-mannose 3',5'-epimerase, a member of the extended short-chain dehydratase/reductase (SDR) superfamily, catalyzes a complex series of reactions within a single active site. acs.org The process begins with the C4' oxidation of the substrate, GDP-α-D-mannose. This is followed by the epimerization of the C5' position, which results in the formation of a GDP-β-L-4-keto-gulose intermediate. acs.orgnih.gov

At this stage, the pathway bifurcates. The intermediate can undergo one of two subsequent reactions:

Formation of GDP-L-gulose : The GDP-β-L-4-keto-gulose intermediate is reduced at the C4' position, yielding GDP-β-L-gulose. acs.orgnih.gov This product has been identified as a potential precursor for an alternative de novo vitamin C biosynthesis pathway in plants. researchgate.net

Formation of GDP-L-galactose : Alternatively, the C3' position of the GDP-β-L-4-keto-gulose intermediate is epimerized to form GDP-β-L-4-keto-galactose. This compound is then reduced at the C4' position to produce the final product, GDP-β-L-galactose. acs.orgnih.gov

This remarkable mechanism, involving oxidation and two distinct epimerizations followed by reduction, allows the enzyme to establish an equilibrium between GDP-L-galactose and GDP-L-gulose from a single precursor. acs.orgnih.gov The regulation of GME could therefore control the metabolic flux, directing carbon into either the primary L-galactose pathway or a putative L-gulose pathway for vitamin C synthesis, or toward the synthesis of cell wall polysaccharides and glycoproteins. researchgate.netoup.comnih.gov Structural and site-directed mutagenesis studies have identified key amino acid residues, such as C145 and K217 in Arabidopsis thaliana GME, that act as the acid/base pair responsible for both epimerization steps. acs.org

The following table summarizes the key characteristics and research findings related to the GME-catalyzed reaction that connects the metabolism of GDP-D-mannose derivatives to GDP-L-gulose.

| Feature | Description | Source(s) |

| Enzyme | GDP-mannose 3',5'-epimerase (GME) | researchgate.netacs.org |

| Enzyme Family | Extended short-chain dehydratase/reductase (SDR) | acs.org |

| Substrate | GDP-α-D-mannose | acs.orgnih.gov |

| Key Intermediate | GDP-β-L-4-keto-gulose | acs.orgnih.gov |

| Products | GDP-β-L-galactose and GDP-β-L-gulose | acs.orgnih.gov |

| Reaction Mechanism | Involves C4' oxidation, C5' epimerization, C3' epimerization, and C4' reduction within a single active site. | acs.orgnih.gov |

| Metabolic Significance | Creates a branch point between the primary vitamin C pathway (via GDP-L-galactose) and a putative alternative pathway (via GDP-L-gulose). | researchgate.net |

Enzymology of Guanosine Diphosphate D Galactose Metabolism

Guanosine (B1672433) Diphosphate-Mannose 3,5-Epimerase (GME; EC 5.1.3.18)

Guanosine Diphosphate-Mannose 3,5-Epimerase (GME) is an enzyme that catalyzes the conversion of GDP-D-mannose to GDP-L-galactose, a critical step in the biosynthesis of L-ascorbic acid in plants and other organisms. GDP-D-mannose is derived from GDP-D-galactose through the action of GDP mannokinase biosynth.com. GME belongs to the short-chain dehydrogenase/reductase (SDR) protein superfamily and is essential for linking the abundant D-sugars to their less common L-counterparts.

Detailed Catalytic Mechanism and Reaction Pathwaysnih.govrcsb.orgsigmaaldrich.comresearchgate.net

GME catalyzes a complex double epimerization reaction, transforming GDP-D-mannose into GDP-L-galactose. This transformation involves a sequence of at least six catalytic steps: oxidation, two deprotonations, two protonations, and reduction nih.govfrontiersin.orgugent.beresearchgate.net. The reaction proceeds via an intermediate, GDP-4-keto-6-deoxy-D-mannose, which undergoes epimerization at the C5' position to yield GDP-L-gulose or GDP-4-keto-6-deoxy-L-galactose, followed by reduction to form GDP-L-galactose or GDP-L-gulose, respectively rcsb.org. The enzyme's ability to perform these sequential oxidation, epimerization, and reduction steps within a single active site is a notable feature of its catalytic mechanism rcsb.org. The reaction is reversible, allowing for the interconversion between GDP-D-mannose and GDP-L-galactose nih.govfrontiersin.orgugent.be.

Structural Biology and Active Site Characterization of GMEresearchgate.net

GME exhibits the characteristic extended short-chain dehydrogenase/reductase (SDR) fold rcsb.org. Structural studies have revealed that the enzyme's active site is structured to accommodate the GDP-mannose substrate and facilitate the complex series of redox and epimerization reactions. Key residues in the active site, such as a catalytic Tyrosine (Tyr) and an additional Serine (Ser) residue, are involved in stabilizing the reaction intermediates, particularly the enolate formed during the catalytic process, through hydrogen bonding nih.gov. Crystallographic data of GME complexed with its substrates, GDP-D-mannose and GDP-L-galactose, provide detailed insights into the enzyme's architecture and mechanism of action rcsb.org.

Substrate Specificity and Kinetic Parameters Governing Guanosine Diphosphate-D-Mannose and Guanosine Diphosphate-L-Galactose Turnovernih.govsigmaaldrich.comresearchgate.net

GME primarily catalyzes the reversible conversion of GDP-D-mannose to GDP-L-galactose nih.govfrontiersin.orgugent.be. While its main role is in the biosynthesis of Vitamin C in plants, it also participates in lipopolysaccharide synthesis in bacteria nih.govfrontiersin.orgugent.beresearchgate.net. The enzyme's activity is crucial for maintaining the flux through the L-ascorbate biosynthesis pathway. Although specific kinetic parameters such as Km and kcat values are not detailed in the provided snippets, the enzyme's essentiality for plant growth and development, as demonstrated by reduced ascorbate (B8700270) content in GME-silenced tomatoes, underscores its significant role in metabolic regulation researchgate.net.

Guanosine Diphosphate-L-Galactose Phosphorylase (GGP; VTC2/VTC5)

Guanosine Diphosphate-L-Galactose Phosphorylase (GGP), also identified as VTC2 or VTC5 in Arabidopsis thaliana, is a pivotal enzyme in the L-ascorbate biosynthesis pathway. It catalyzes the conversion of GDP-L-galactose, a product of GME activity, into L-galactose-1-phosphate, consuming inorganic phosphate (B84403) in the process researchgate.netuniprot.orgfrontiersin.orgnih.govexpasy.orgnih.gov. This reaction represents the first committed step in the Smirnoff-Wheeler pathway for Vitamin C production in plants researchgate.netfrontiersin.orgnih.govnih.govmdpi.comresearchtrend.net.

Differential Substrate Preference for Guanosine Diphosphate-L-Galactose and Guanosine Diphosphate-D-Glucose Across Organismsresearchgate.netfrontiersin.orgpnas.org

GGP exhibits a distinct substrate preference, primarily utilizing GDP-L-galactose as its substrate researchgate.netuniprot.orgexpasy.orgebi.ac.uk. However, it also demonstrates a notable affinity for GDP-D-glucose, acting as a GDP-L-galactose/GDP-D-glucose phosphorylase uniprot.orgexpasy.orgebi.ac.uk. This dual substrate specificity is observed across various organisms, including plants like Arabidopsis thaliana uniprot.orgexpasy.orgebi.ac.uk. While GDP-L-galactose is its preferred substrate for L-ascorbate biosynthesis, its ability to process GDP-D-glucose suggests a broader role in managing nucleotide sugar pools or potentially participating in other metabolic routes expasy.orgebi.ac.uk. The enzyme functions as a phosphorylase, transferring a phosphate group rather than a guanyl group uniprot.orgebi.ac.uk.

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Guanosine Diphosphate-D-Galactose (this compound) | 41432-88-6 | C₁₆H₂₅N₅O₁₅P₂ | 589.4 |

| Guanosine Diphosphate-D-Mannose (GDP-D-mannose) | N/A | N/A | N/A |

| Guanosine Diphosphate-L-Galactose (GDP-L-galactose) | N/A | N/A | N/A |

| L-Galactose-1-phosphate | N/A | N/A | N/A |

| L-Ascorbic Acid (Vitamin C) | 50-81-7 | C₆H₈O₆ | 176.12 |

| Guanosine Diphosphate (B83284) (GDP) | 58-00-4 | C₁₀H₁₅N₅O₁₁P₂ | 523.21 |

| Inorganic Phosphate | 14252-16-5 | H₃PO₄ | 98.00 |

| GDP-L-gulose | N/A | N/A | N/A |

| GDP-D-glucose | N/A | N/A | N/A |

| D-Glucose-1-phosphate | N/A | N/A | N/A |

| GDP-4-keto-6-deoxy-D-mannose | N/A | N/A | N/A |

| GDP-4-keto-6-deoxy-L-galactose | N/A | N/A | N/A |

Data Tables

Table 1: Guanosine Diphosphate-Mannose 3,5-Epimerase (GME; EC 5.1.3.18)

| Feature | Description |

| Enzyme Name | Guanosine Diphosphate-Mannose 3,5-Epimerase |

| EC Number | EC 5.1.3.18 |

| Enzyme Class | Isomerases (Epimerases) |

| Primary Reaction | GDP-D-mannose <=> GDP-L-galactose |

| Secondary Reaction | GDP-D-mannose <=> GDP-L-gulose |

| Protein Superfamily | Short-chain dehydrogenase/reductase (SDR) |

| Key Biological Role | L-Ascorbic acid (Vitamin C) biosynthesis; Lipopolysaccharide synthesis (bacteria) |

| Catalytic Mechanism Aspects | Multi-step process involving oxidation, deprotonation, protonation, and reduction. Stabilized enolate intermediates. |

| Structural Class | Classical extended SDR fold |

| Key Active Site Residues | Tyrosine (Tyr), Serine (Ser) |

Table 2: Guanosine Diphosphate-L-Galactose Phosphorylase (GGP; EC 2.7.7.69)

| Feature | Description |

| Enzyme Name | Guanosine Diphosphate-L-Galactose Phosphorylase |

| EC Number | EC 2.7.7.69 |

| Enzyme Class | Transferases (Phosphorylases) |

| Primary Reaction | GDP-L-galactose + Pi <=> L-galactose-1-phosphate + GDP |

| Secondary Reaction | GDP-D-glucose + Pi <=> D-glucose-1-phosphate + GDP |

| Also Known As | GDP-L-galactose/GDP-D-glucose phosphorylase; VTC2/VTC5 (in Arabidopsis thaliana) |

| Key Biological Role | First committed step in L-ascorbate (Vitamin C) biosynthesis in plants; Essential for plant growth and stress response. |

| Substrate Preference | Preferential for GDP-L-galactose; also acts on GDP-D-glucose. |

| Catalytic Type | Phosphorylase (transfers phosphate group) |

| Organismal Relevance | Identified in plants (Arabidopsis thaliana, tomato, kiwi), mammals, and invertebrates. Crucial in plant Vitamin C metabolism. |

Allosteric Regulation and Feedback Inhibition of GGP Activity

In the context of this compound metabolism, the enzyme GDP-mannose 4,6-dehydratase (GMD) plays a critical regulatory role. GMD catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, a key intermediate in the pathway leading to this compound and subsequently GDP-L-fucose rcsb.orgnih.govnih.gov. This enzymatic step is considered a regulatory point in the de novo biosynthesis of GDP-L-fucose rcsb.orgnih.gov.

GMD activity is subject to feedback inhibition, primarily by GDP-fucose, the end product of the pathway it initiates rcsb.orgnih.govacs.org. GDP-fucose acts as a competitive inhibitor, binding to the same site as the substrate GDP-mannose rcsb.orgnih.gov. This competitive inhibition mechanism effectively downregulates GMD activity when sufficient GDP-fucose is present, preventing the overproduction of downstream products rcsb.orgnih.gov. While GDP-fucose is a well-established inhibitor, other allosteric modulators of GMD activity are not extensively detailed in the available literature.

Table 1: Regulation of GDP-mannose 4,6-dehydratase (GMD)

| Enzyme | Effector | Type of Regulation | Mechanism |

| GDP-mannose 4,6-dehydratase (GMD) rcsb.orgnih.govacs.org | GDP-fucose | Feedback Inhibition | Competitive inhibition; binds to the same site as GDP-mannose. |

Other Relevant Enzymes and Their Contributions

Role of Galactokinases and Guanosine Diphosphate Mannokinases in Guanosine Diphosphate-D-Galactose Formation

The formation of this compound and its interconversion with GDP-D-mannose involves specific enzymatic activities. According to one described pathway, D-galactose serves as a starting material for this compound synthesis biosynth.com.

Galactokinases are enzymes that catalyze the phosphorylation of galactose. In this context, galactokinase converts D-galactose to D-galacturonate, which is a precursor in the synthesis of this compound biosynth.com. This initial phosphorylation step is crucial for initiating the pathway leading to this compound formation biosynth.com.

Following the formation of this compound, it can be further processed. Guanosine diphosphate mannokinases (GDP-mannokinase) are involved in the interconversion of this compound and GDP-D-mannose. Specifically, GDP-mannokinase catalyzes the conversion of this compound into GDP-D-mannose biosynth.com. This suggests a role for this compound as an intermediate in the synthesis of GDP-D-mannose, with GDP-mannokinase mediating its subsequent transformation biosynth.com.

Table 2: Enzymes in this compound Formation Pathway

| Enzyme | Substrate(s) | Product(s) | Role in this compound Formation | Citation |

| Galactokinase | D-galactose | D-galacturonate | Initiates the pathway by phosphorylating D-galactose, forming a precursor for this compound synthesis. | biosynth.com |

| GDP-mannokinase | This compound | GDP-D-mannose | Utilizes this compound, converting it to GDP-D-mannose, positioning this compound as an intermediate in GDP-D-mannose synthesis. | biosynth.com |

Characterization of Guanosine Diphosphate-D-Glucose Phosphorylase in Non-Plant Systems

Guanosine diphosphate-D-glucose phosphorylase (GDPGP) is an enzyme involved in the metabolism of GDP-glucose, a precursor for polysaccharide synthesis in various organisms, including bacteria and plants ontosight.ai. In non-plant systems, such as mammals and the nematode Caenorhabditis elegans, GDP-D-glucose phosphorylase plays a distinct role in quality control of the nucleoside diphosphate sugar pool researchgate.netnih.govgenecards.org.

GDP-D-glucose phosphorylase catalyzes the reversible reaction between GDP-glucose and glucose-1-phosphate, yielding GDP and glucose-1-phosphate ontosight.ai. In C. elegans and mammalian tissues, orthologs of the plant VTC2 gene encode proteins that function as GDP-D-glucose phosphorylases nih.govgenecards.org. Unlike their plant counterparts, which are involved in vitamin C biosynthesis via GDP-L-galactose, these non-plant enzymes primarily catalyze the phosphorolysis of GDP-D-glucose nih.govgenecards.org.

The proposed physiological function of GDP-D-glucose phosphorylase in these organisms is to degrade GDP-D-glucose, thereby preventing the misincorporation of glucosyl residues in place of mannosyl residues into glycoconjugates researchgate.netnih.govgenecards.org. This quality control mechanism is essential for maintaining the integrity of glycan structures researchgate.netnih.govgenecards.org. In mice, the highest expression of GDP-D-glucose phosphorylase has been observed in the nervous and male reproductive systems nih.gov.

Table 3: Characterization of GDP-D-glucose Phosphorylase in Non-Plant Systems

| Enzyme | Reaction | Function in Non-Plant Systems | Organisms Studied | Highest Expression (Mouse) | Citation(s) |

| GDP-D-glucose phosphorylase (GDPGP) ontosight.airesearchgate.netnih.govgenecards.org | GDP-glucose <=> GDP + glucose-1-phosphate | Prevents misincorporation of glucose for mannose in glycoconjugates; degrades GDP-D-glucose. | Mammals, C. elegans | Nervous and male reproductive systems | ontosight.airesearchgate.netnih.govgenecards.org |

Compound List:

Guanosine diphosphate-D-galactose (this compound)

Guanosine diphosphate-mannose (GDP-D-mannose)

Guanosine diphosphate-fucose (GDP-fucose)

Guanosine diphosphate-glucose (GDP-glucose)

Glucose-1-phosphate

Guanosine diphosphate (GDP)

D-galactose

D-galacturonate

Guanosine triphosphate (GTP)

L-galactose

L-gulose

L-ascorbic acid (Vitamin C)

GDP-mannose 4,6-dehydratase (GMD)

Galactokinase (GALK)

GDP-mannokinase

GDP-D-glucose phosphorylase (GDPGP)

GDP-L-galactose phosphorylase (GGP)

GDP-mannose 3,5-epimerase (GME)

Cellular and Subcellular Dynamics of Guanosine Diphosphate D Galactose

Intracellular Localization of Guanosine (B1672433) Diphosphate-D-Galactose Synthesis and Metabolic Pathways

The synthesis of GDP-L-galactose is primarily an enzymatic conversion from GDP-D-mannose. This transformation is catalyzed by the enzyme GDP-D-mannose 3',5'-epimerase (GME). This reaction is a pivotal step, acting as a metabolic crossroads that links the major pathway for L-ascorbate biosynthesis (the Smirnoff-Wheeler pathway) with the synthesis of cell wall components nih.govfrontiersin.orgfrontiersin.orgoup.comresearchgate.net.

The enzymes involved in the initial steps of the Smirnoff-Wheeler pathway, including GDP-D-mannose pyrophosphorylase (GMP), GME, and GDP-L-galactose phosphorylase (GGP), are predominantly localized within the cytosol nih.govresearchgate.netoup.comresearchgate.netbiorxiv.orgresearchgate.net. GGP, which catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate, is considered a key regulatory enzyme in ascorbate (B8700270) biosynthesis and also exhibits a dual cytosolic/nuclear localization in some studies nih.govoup.comresearchgate.netbiorxiv.orgnih.gov. GDP-L-galactose itself, along with its precursor GDP-D-mannose, serves as a substrate for glycosyltransferases involved in the biosynthesis of cell wall polysaccharides, such as mannans, pectins, and hemicelluloses, as well as protein glycosylation nih.govfrontiersin.orgoup.comnih.govbiorxiv.orgpnas.org.

Table 1: Key Enzymes in GDP-L-Galactose Metabolism and Their Subcellular Localization

| Enzyme Name | Substrate(s) | Product(s) | Primary Role(s) | Subcellular Localization |

| GDP-D-mannose pyrophosphorylase (GMP) | D-mannose-1-phosphate | GDP-D-mannose | Ascorbate biosynthesis, Cell wall synthesis | Cytosolic |

| GDP-D-mannose 3',5'-epimerase (GME) | GDP-D-mannose | GDP-L-galactose | Ascorbate biosynthesis, Cell wall synthesis | Cytosolic |

| GDP-L-galactose phosphorylase (GGP) | GDP-L-galactose | L-galactose-1-phosphate | Ascorbate biosynthesis (rate-limiting step) | Cytosolic/Nuclear |

Nucleotide Sugar Transport Mechanisms

Golgi-Localized Nucleotide Sugar Transporters (GONSTs) and the Import of Guanosine Diphosphate-Linked Sugars

Glycosylation reactions, which utilize nucleotide sugars as substrates, occur within the lumens of the endoplasmic reticulum (ER) and the Golgi apparatus biorxiv.orgmdpi.comnih.govannualreviews.orgpnas.orgpnas.orgresearchgate.netnih.gov. Since the majority of nucleotide sugars, including GDP-linked sugars, are synthesized in the cytosol, a specialized transport system is required to move them across the organelle membranes biorxiv.orgmdpi.comnih.govannualreviews.orgpnas.orgpnas.orgresearchgate.netbiorxiv.org. This transport is mediated by a family of integral membrane proteins known as Nucleotide Sugar Transporters (NSTs) nih.govannualreviews.orgnih.gov.

Within plants, NSTs responsible for transporting GDP-linked sugars into the Golgi lumen are often referred to as Golgi-Localized Nucleotide Sugar Transporters (GONSTs) biorxiv.orgpnas.orgpnas.orgresearchgate.netbiorxiv.orgoup.com. These transporters are characterized by conserved motifs, such as the GXL/VNK sequence, which is involved in binding the guanosine diphosphate (B83284) moiety of GDP-sugars biorxiv.orguchile.cl. While specific GONSTs have been identified and characterized for the transport of GDP-D-mannose biorxiv.orgresearchgate.netbiorxiv.orgoup.com and GDP-D-glucose uchile.cl, GDP-L-galactose is also recognized as a substrate for some of these transporters, indicating their role in supplying this crucial precursor for various glycosylation processes researchgate.netbiorxiv.org. These NSTs typically function as antiporters, exchanging a cytosolic nucleotide sugar for a lumenal nucleoside monophosphate nih.govannualreviews.orgnih.gov.

Table 2: Examples of Golgi-Localized Nucleotide Sugar Transporters (GONSTs) for GDP-Sugars

| Transporter Name | Organism | GDP-Sugar Transported | Primary Function/Pathway |

| GONST1 | Arabidopsis thaliana | GDP-D-Mannose | GIPC glycosylation, Cell wall polysaccharide biosynthesis |

| GONST2 | Arabidopsis thaliana | GDP-D-Mannose | GIPC glycosylation |

| GONST3/GGLT1 | Arabidopsis thaliana | GDP-D-Mannose, GDP-D-Glucose | Cell wall polysaccharide biosynthesis |

| GONST4/GFT1 | Arabidopsis thaliana | GDP-L-Fucose | Cell wall polysaccharide biosynthesis |

| VvGONST-A | Vitis vinifera (Grapevine) | GDP-D-Mannose | Glucomannan synthesis, Sphingolipid glycosylation |

| VvGONST-B | Vitis vinifera (Grapevine) | GDP-D-Glucose | Unknown |

Cytosolic and Organelle-Specific Compartmentation of Guanosine Diphosphate-D-Galactose-Related Enzymes

As previously noted, the enzymes directly involved in the synthesis and initial metabolism of GDP-L-galactose, namely GME and GGP, are primarily located in the cytosol nih.govresearchgate.netoup.comresearchgate.netbiorxiv.orgresearchgate.net. GME catalyzes the conversion of GDP-D-mannose to GDP-L-galactose within the cytosol nih.govfrontiersin.orgoup.com. Subsequently, GGP acts on GDP-L-galactose in the cytosol to produce L-galactose-1-phosphate, initiating the specific pathway towards ascorbate nih.govnih.govbiotechrep.ir. Some studies also indicate a dual cytosolic and nuclear localization for these enzymes, suggesting potential roles beyond direct substrate conversion, possibly involving transcriptional regulation or nuclear-specific metabolic functions nih.govoup.comresearchgate.netbiorxiv.orgnih.gov. The compartmentalization of these enzymes in the cytosol ensures the efficient production of GDP-L-galactose for downstream processes occurring both in the cytosol and within the Golgi apparatus.

Mechanisms of Intracellular Pool Size Regulation for Guanosine Diphosphate-D-Galactose and Related Nucleotide Sugars

The intracellular pool size of GDP-L-galactose is subject to dynamic regulation, influenced by the interconnected demands of ascorbate biosynthesis and cell wall construction, as well as feedback mechanisms.

In the context of ascorbate biosynthesis, GDP-L-galactose phosphorylase (GGP) is identified as a critical control point nih.govnih.govbiotechrep.iroup.com. The activity and abundance of GGP are regulated by feedback inhibition from the end-product, ascorbate. This feedback mechanism, often mediated by an upstream open reading frame (uORF) in the GGP gene's untranslated region, ensures that the ascorbate pool does not exceed cellular requirements nih.govresearchgate.netnih.govoup.com. Consequently, the rate of GDP-L-galactose conversion to L-galactose-1-phosphate is modulated by the cellular ascorbate status.

List of Compounds Mentioned:

Guanosine Diphosphate-D-Galactose (GDP-D-galactose)

Guanosine Diphosphate-L-Galactose (GDP-L-galactose)

Guanosine Diphosphate-D-Mannose (GDP-D-mannose)

Guanosine Diphosphate-D-Glucose (GDP-D-glucose)

Guanosine Diphosphate-L-Fucose (GDP-L-fucose)

L-Ascorbic Acid (Vitamin C)

L-galactose-1-phosphate

D-mannose-1-phosphate

GDP-D-mannose pyrophosphorylase (GMP)

GDP-D-mannose 3',5'-epimerase (GME)

GDP-L-galactose phosphorylase (GGP)

Nucleotide Sugars

Nucleoside Monophosphate

UDP-glucose

UDP-galactose

UDP-N-acetylglucosamine

UDP-N-acetylgalactosamine

CMP-Sialic acid

UDP-xylose

UDP-rhamnose

PAPS (Phosphoadenosine Phosphosulfate)

ATP (Adenosine Triphosphate)

AMP (Adenosine Monophosphate)

ADP (Adenosine Diphosphate)

GMP (Guanosine Monophosphate)

Biological Significance and Macromolecular Integration of Guanosine Diphosphate D Galactose

Central Role as an Intermediate in the Smirnoff-Wheeler Pathway for L-Ascorbate (Vitamin C) Biosynthesis in Plants

Guanosine (B1672433) diphosphate-D-galactose (GDP-D-galactose) is a pivotal intermediate in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in plants, known as the Smirnoff-Wheeler pathway. nih.govnih.gov This pathway commences with a hexose (B10828440) phosphate (B84403), typically D-glucose-6-phosphate, which undergoes a series of enzymatic conversions. nih.gov Key steps leading to the formation of a related precursor include the transformation of D-glucose-6-phosphate to D-mannose-1-phosphate, which is then converted to GDP-D-mannose by the enzyme GDP-D-mannose pyrophosphorylase. nih.gov

A crucial epimerization reaction, catalyzed by GDP-D-mannose-3',5'-epimerase (GME), then converts GDP-D-mannose into GDP-L-galactose. nih.govoup.com Subsequently, the enzyme GDP-L-galactose phosphorylase (GGP), encoded by genes such as VTC2 and VTC5 in Arabidopsis thaliana, catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate. nih.govoup.comuniprot.org This step is considered a major control point in the ascorbate (B8700270) biosynthesis pathway. nih.govoup.com The pathway then proceeds through L-galactose and L-galactono-1,4-lactone to yield L-ascorbate. nih.gov The high specificity of VTC2 for GDP-L-galactose effectively pulls the reversible GME-catalyzed reaction in the direction of GDP-L-galactose formation, ensuring a steady flux towards ascorbate synthesis. nih.gov

Contribution to Plant Growth, Development, and Stress Responses via Ascorbate Production

The production of L-ascorbate, facilitated by the availability of this compound as a precursor, is integral to numerous aspects of plant physiology, including growth, development, and responses to environmental challenges. oup.comnih.gov Ascorbate is a potent antioxidant and a cofactor for various enzymes, and its levels can fluctuate depending on the plant's developmental stage, tissue type, and exposure to stress. nih.gov

Research has demonstrated a clear link between the regulation of ascorbate biosynthesis and plant development. For instance, in tomato, alterations in the feedback regulation of GDP-L-galactose phosphorylase, a key enzyme downstream of this compound, can lead to increased ascorbate synthesis and developmental changes such as parthenocarpic-like fruit formation. oup.com Furthermore, ascorbate plays a critical role in the plant's defense against both biotic and abiotic stresses. nih.gov The expression of genes encoding enzymes in the Smirnoff-Wheeler pathway, including those involved in the metabolism of GDP-L-galactose, is often induced by environmental factors, highlighting the importance of this pathway in stress adaptation. oup.comnih.gov The multi-level regulation of GDP-L-galactose phosphorylase allows for precise control over ascorbate synthesis, enabling plants to mount an effective response to changing environmental conditions. oup.com

Participation in Complex Polysaccharide and Glycoconjugate Biosynthesis

Beyond its role in vitamin C synthesis, this compound is a key precursor for the biosynthesis of a variety of complex carbohydrates that are essential for plant structure and function.

Precursor for Plant Cell Wall Polysaccharides (e.g., Pectin Rhamnogalacturonan II)

This compound serves as a crucial precursor for the synthesis of certain components of the plant cell wall, most notably the pectic polysaccharide rhamnogalacturonan II (RG-II). rsc.orgnih.govoup.com RG-II is a structurally complex and highly conserved polysaccharide that plays a vital role in the integrity and function of the primary cell wall. nih.govresearchgate.net The biosynthesis of RG-II requires a specific array of nucleotide sugars, including GDP-L-galactose, which is derived from GDP-D-mannose. rsc.orgoup.com

The synthesis of RG-II side chains involves the transport of cytosolic GDP-L-galactose into the Golgi apparatus. rsc.org Genetic studies in Arabidopsis have identified transporters, such as GGLT1, that are responsible for this import. rsc.org Once inside the Golgi, glycosyltransferases utilize GDP-L-galactose to add galactose residues to the growing RG-II polysaccharide. For example, the enzyme encoded by the Cdi gene in Arabidopsis has been shown to catalyze the transfer of L-galactose from GDP-L-galactose to the terminus of side chain A of RG-II. nih.gov Disruption of this galactosylation process can lead to defects in RG-II dimerization, resulting in impaired cell wall formation and altered plant development. nih.gov

| Component | Role of this compound derivative (GDP-L-galactose) | Organism Studied |

| Rhamnogalacturonan II (RG-II) | Precursor for the synthesis of L-galactose residues in side chain A. rsc.orgnih.gov | Arabidopsis thaliana |

| Pectin | General component requiring various sugar precursors, with GDP-L-galactose being essential for specific modifications. | Plants |

Involvement in Glycoprotein (B1211001) and Glycolipid Assembly and Modification

The activated sugar nucleotide this compound and its derivatives are also involved in the glycosylation of proteins and lipids, processes that are critical for their proper folding, stability, and function. The Smirnoff-Wheeler pathway, which produces GDP-L-galactose, is interconnected with the biosynthesis of glycoproteins and non-cellulosic cell wall compounds. oup.com The pool of GDP-D-mannose, the precursor to GDP-L-galactose, is also a substrate for the synthesis of other nucleotide sugars used in protein glycosylation. nih.gov

While the direct utilization of this compound in glycoprotein and glycolipid assembly is less documented than that of other nucleotide sugars like UDP-galactose, the metabolic pathways are interconnected. For instance, the availability of GDP-D-mannose for both ascorbate synthesis and glycosylation suggests a competitive flux that can influence the final composition of glycoconjugates. nih.govoup.com

Role in the Biosynthesis of Galactans in Red Algae, Including Agar (B569324)

In red algae, this compound plays a fundamental role in the biosynthesis of sulfated galactans, which are major components of their cell walls and include commercially important polysaccharides like agar. nih.govchemicalbook.comnih.gov The biosynthesis of agar involves the polymerization of D-galactose and L-galactose derivatives. chemicalbook.com

The L-galactose units of agar are derived from GDP-L-galactose, which is synthesized from GDP-D-mannose by the enzyme GDP-mannose-3',5'-epimerase. nih.govnih.gov The UDP-D-galactose provides the D-galactose units. chemicalbook.comnih.gov These nucleotide sugars are transported into the Golgi apparatus, where galactosyltransferases assemble them into the polysaccharide chains that form the agar precursor. chemicalbook.com The coexistence of pathways for both UDP-D-galactose and GDP-L-galactose synthesis is essential for the production of the alternating galactan backbone of agar. nih.gov

| Polysaccharide | Precursor Role of this compound derivative (GDP-L-galactose) | Organism Group | Key Enzyme |

| Agar | Provides the L-galactose units for the polysaccharide backbone. nih.govchemicalbook.comnih.gov | Red Algae (e.g., Gracilaria, Gelidium) chemicalbook.commdpi.com | GDP-mannose-3',5'-epimerase nih.govnih.gov |

| Carrageenan | While primarily using UDP-D-galactose, the metabolic pathways are linked. nih.gov | Red Algae | |

| Sulfated Galactans | General precursor for L-galactose components. nih.govmdpi.com | Red Algae |

Metabolic Interconnections and Crosstalk

The metabolism of this compound is intricately linked with other key biochemical pathways, reflecting a complex network of metabolic crosstalk. A primary example of this is the connection between the Smirnoff-Wheeler pathway for ascorbate biosynthesis and the pathways for cell wall polysaccharide and glycoprotein synthesis. nih.govoup.com GDP-D-mannose serves as a critical branch point, being a precursor for both GDP-L-galactose (and subsequently ascorbate) and for various glycosylation reactions. nih.govoup.com This creates a potential competition for the GDP-D-mannose pool, suggesting that the regulation of its allocation is crucial for maintaining cellular homeostasis.

Furthermore, the catabolism of D-galactose can feed into central carbohydrate metabolism, which in turn provides the building blocks for nucleotide sugar synthesis, including the precursors for this compound. In fungi, for example, the breakdown of D-galactose is controlled by a complex regulatory network that can interact with the metabolism of other plant biomass-derived sugars. nih.gov While the specific pathways may differ, this illustrates the principle of metabolic integration where the flux through one pathway can influence the activity of another. The study of galactose metabolism in various organisms reveals its importance not only as an energy source but also as a structural component of complex molecules, highlighting the interconnectedness of these metabolic roles. nih.gov

Competition for Common Precursors and Regulatory Interdependencies with Other Nucleotide Sugar Pathways

The biosynthesis of this compound is intrinsically linked with other major metabolic pathways through the competition for its precursor, GDP-D-mannose. biorxiv.org This central nucleotide sugar, GDP-D-mannose, stands at a critical metabolic crossroads, serving as the substrate for multiple enzymatic pathways essential for cellular function.

The primary route for this compound synthesis involves the epimerization of GDP-D-mannose. biorxiv.org However, this precursor is also a direct substrate for the synthesis of cell wall polysaccharides and for protein glycosylation. nih.govnih.gov This creates a system of competition where the allocation of GDP-D-mannose must be tightly regulated to meet the cell's needs for various end-products, including vitamin C (ascorbate) in plants, glycoproteins, and structural polysaccharides. nih.govnih.gov

The regulation of these interconnected pathways is complex, often involving feedback inhibition. For example, in the Smirnoff-Wheeler pathway for ascorbate biosynthesis in plants, the end-product, ascorbate, can repress the expression of genes encoding GDP-L-galactose phosphorylase, a key enzyme downstream of GDP-sugar formation. biorxiv.org This feedback loop helps to stabilize cellular ascorbate concentrations by controlling the flux from the shared GDP-mannose pool. biorxiv.org The distribution of GDP-D-mannose and its epimers, such as GDP-L-galactose, between ascorbate synthesis and polysaccharide synthesis may be facilitated by the formation of functional enzyme complexes, or metabolons, which could channel precursors toward a specific pathway. nih.gov

| Pathway | Key Enzyme/Process | End Product/Function | Reference |

|---|---|---|---|

| This compound/Ascorbate Biosynthesis (in plants) | GDP-D-mannose 3',5'-epimerase | GDP-L-galactose, L-ascorbate (Vitamin C) | biorxiv.orgnih.gov |

| Protein Glycosylation | Mannosyltransferases | Glycoproteins (N-linked and O-linked) | nih.govsemanticscholar.org |

| Cell Wall Polysaccharide Synthesis | Various Glycosyltransferases | Mannans, Glucomannans, Rhamnogalacturonan II | nih.govnih.govnih.gov |

| GDP-L-fucose Biosynthesis | GDP-mannose 4,6-dehydratase | GDP-L-fucose (for fucosylation of proteins and lipids) | nih.gov |

Specific Linkages to Sphingolipid Glycosylation Pathways

While nucleotide sugars are essential for the glycosylation of lipids, the direct donor for the initial and subsequent galactosylation steps in the major glycosphingolipid pathways is typically uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), not this compound. orkg.orgwikipedia.orgresearchgate.net Enzymes such as UDP-galactose:ceramide galactosyltransferase (CGalT) catalyze the transfer of galactose from UDP-galactose to ceramide, initiating the synthesis of galactosylceramides, a key class of sphingolipids. nih.govnih.gov

However, a specific linkage involving GDP-sugars exists in the biosynthesis of a unique class of plant sphingolipids known as glycosylinositolphosphorylceramides (GIPCs). biorxiv.orgresearchgate.net These complex lipids are essential components of plant cell membranes. The glycosylation of GIPCs in the Golgi apparatus requires the transport of GDP-linked sugars from the cytosol into the Golgi lumen. biorxiv.orgsemanticscholar.org Specifically, GDP-D-mannose has been identified as a crucial substrate for the mannosylation of GIPCs. biorxiv.orgresearchgate.net While this compound is not the direct donor, its metabolic proximity is significant. The Golgi-localized nucleotide sugar transporters (GONSTs) that import GDP-D-mannose for GIPC synthesis can also transport other GDP-sugars, including GDP-L-galactose. biorxiv.orgnih.gov This highlights an indirect but important link, as the cellular pool of GDP-sugars, including the precursors to this compound, provides the necessary substrates for the synthesis of these specialized plant sphingolipids.

Implications in Cellular Nucleoside Diphosphate Sugar Pool Homeostasis and Quality Control

Maintaining the fidelity and balance of the cellular nucleoside diphosphate (NDP) sugar pool is critical for preventing the synthesis of aberrant glycoconjugates. The cell employs quality control mechanisms to remove non-canonical or incorrectly synthesized nucleotide sugars. Research in Caenorhabditis elegans and mammals has uncovered a novel quality control pathway related to the GDP-sugar pool. orkg.org

This system involves a GDP-D-glucose phosphorylase, an enzyme homologous to the plant GDP-L-galactose phosphorylase (VTC2) that is central to vitamin C synthesis. orkg.org The GDP-D-mannose pyrophosphorylase, an enzyme involved in the synthesis of GDP-D-mannose, has been shown to lack strict specificity and can erroneously produce GDP-D-glucose from glucose-1-phosphate. orkg.org If not removed, this GDP-D-glucose could be mistakenly used by glycosyltransferases that normally use GDP-D-mannose, leading to the misincorporation of glucose instead of mannose into vital glycoconjugates. orkg.org

The GDP-D-glucose phosphorylase functions to hydrolyze the aberrant GDP-D-glucose, breaking it down into GDP and glucose-1-phosphate. orkg.org This action effectively "proofreads" the GDP-sugar pool, ensuring that only the correct mannosyl residues are incorporated into glycoproteins and other macromolecules. This quality control mechanism underscores the importance of stringent regulation over the NDP-sugar pool to maintain cellular homeostasis and the integrity of glycosylation processes. orkg.org

| Enzyme | Organism/System | Function | Significance | Reference |

|---|---|---|---|---|

| GDP-D-mannose pyrophosphorylase | Widespread | Synthesizes GDP-D-mannose from mannose-1-phosphate. Can erroneously synthesize GDP-D-glucose. | Primary synthesis of GDP-mannose; potential source of non-canonical GDP-glucose. | orkg.org |

| GDP-D-glucose phosphorylase | C. elegans, Mammals | Catalyzes the phosphorolysis of GDP-D-glucose to GDP and glucose-1-phosphate. | Acts as a quality control enzyme to remove aberrant GDP-D-glucose from the NDP-sugar pool. | orkg.org |

| GDP-L-galactose phosphorylase (VTC2/GGP) | Plants | Catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate. | A rate-limiting enzyme in plant vitamin C biosynthesis; homologous to the quality control enzyme in animals. | nih.govorkg.org |

Genetic Regulation and Biotechnological Applications of Guanosine Diphosphate D Galactose Metabolism

Transcriptional and Post-Transcriptional Regulation of Genes Encoding Key Enzymes (e.g., GME, GGP/VTC2/VTC5)

The biosynthesis of Guanosine (B1672433) Diphosphate (B83284) (GDP)-D-galactose and its subsequent conversion in metabolic pathways are tightly regulated at multiple levels to ensure a balanced supply for essential cellular processes, such as L-ascorbic acid (AsA) synthesis and cell wall construction. The key enzymes GDP-D-mannose 3',5'-epimerase (GME) and GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes, are primary points of this regulation.

Transcriptional Regulation: The expression of genes encoding these enzymes is influenced by various environmental and developmental cues. Light is a predominant factor controlling the expression of VTC2 and, to some extent, GME. nih.gov In Arabidopsis and tomato, VTC2 transcription peaks towards the end of the night, suggesting a preparatory mechanism for the onset of photosynthesis and the associated increase in oxidative stress. nih.gov The expression of VTC2 is also known to be controlled by the circadian clock. nih.govnih.gov Several transcription factors that modulate GGP expression have been identified. For instance, in kiwifruit, the bZIP transcription factor AcePosF21, in conjunction with the R2R3-MYB transcription factor AceMYB102, enhances the expression of AceGGP3 in response to cold stress. nih.gov In Arabidopsis, proteins like AtAMR1 and AtERF98 act as a repressor and an activator of GGP expression, respectively. nih.gov Furthermore, hormones such as jasmonates have been shown to induce the transcription of VTC2 and VTC5 in Arabidopsis. nih.gov

Post-Transcriptional and Post-Translational Regulation: Beyond transcriptional control, the activity of these enzymes is modulated post-transcriptionally. GGP is subject to feedback repression through a conserved upstream open reading frame (uORF) in its 5'-untranslated region (5'-UTR), which controls its translation. nih.gov This multilevel regulation allows for precise control over AsA synthesis in response to cellular needs and environmental changes. nih.gov While L-ascorbate itself does not appear to directly feedback-inhibit VTC2 enzyme activity, it does suppress VTC2 gene expression, indicating a feedback loop at the transcriptional level. nih.govoup.com The GME enzyme's activity can also be modulated by various metabolites, suggesting it may be a control point in the L-ascorbate biosynthesis pathway. nih.gov There is also evidence suggesting that enzymes of the AsA synthesis pathway, including GGP and GME, may form an enzymatic complex, potentially enabling the channeling of intermediates. nih.gov

Functional Genomics and Mutational Analysis

The study of mutants with defects in GDP-D-galactose metabolism has been instrumental in elucidating the in vivo functions of the associated enzymes and the physiological consequences of their disruption.

Phenotypic Characterization of Mutants Affecting Guanosine Diphosphate-D-Galactose Metabolism (e.g., vtc mutants, gme mutants)

Mutants affecting the L-galactose pathway, the primary route for AsA biosynthesis in plants, exhibit a range of distinct phenotypes. The vtc (vitamin c defective) mutants in Arabidopsis thaliana have been particularly informative. The vtc1 mutant, which has low activity of GDP-D-mannose pyrophosphorylase, accumulates only about 30% of the wild-type AsA levels. nih.gov Similarly, various alleles of vtc2 and vtc5, which encode the key enzyme GDP-L-galactose phosphorylase, also show significantly reduced AsA content, typically ranging from 10% to 30% of wild-type levels. frontiersin.orgnih.gov Double mutants, such as vtc2-4;vtc5-1, have undetectable levels of ascorbate (B8700270) and display a seedling-lethal phenotype unless rescued by exogenous AsA application, confirming the essential role of this pathway. frontiersin.org

In contrast to the vtc mutants that primarily affect the AsA pool, silencing the GDP-D-mannose 3',5'-epimerase (GME) gene in tomato results in a more complex phenotype. These transgenic lines not only have reduced AsA content but also exhibit significant growth defects, including impacts on both cell division and expansion. nih.gov Furthermore, the gme-silenced plants are fragile and produce fruits with reduced firmness, pointing to a dual role for GME in both AsA and cell wall biosynthesis. nih.gov

Table 1: Phenotypic Characteristics of Key Mutants in this compound Metabolism

| Mutant Gene | Enzyme Affected | Primary Phenotype | Ascorbate Level (% of Wild Type) | Growth/Developmental Effects | Reference |

|---|---|---|---|---|---|

| vtc1 | GDP-D-mannose pyrophosphorylase | Reduced L-ascorbate | ~30% | Decreased biomass, retarded flowering, early senescence. nih.govresearchgate.net | nih.gov |

| vtc2 | GDP-L-galactose phosphorylase | Reduced L-ascorbate | ~10-30% | Some reports of decreased growth, though this may be due to secondary mutations. frontiersin.orgnih.gov Increased sensitivity to certain abiotic stresses. mdpi.com | frontiersin.orgnih.gov |

| vtc5 | GDP-L-galactose phosphorylase (minor isoform) | Slightly reduced L-ascorbate | Slightly reduced | Altered responses to abiotic stress. mdpi.com | mdpi.com |

| vtc2 vtc5 (double mutant) | GDP-L-galactose phosphorylase | Undetectable L-ascorbate | Undetectable | Seedling lethal; requires exogenous ascorbate for survival. frontiersin.org | frontiersin.org |

| gme (RNAi-silenced) | GDP-D-mannose 3',5'-epimerase | Reduced L-ascorbate and altered cell wall | Reduced | Growth defects (cell division and expansion), plant fragility, reduced fruit firmness. nih.gov | nih.gov |

Impact on Ascorbate Accumulation, Cell Wall Structure, and Plant Phenotype

The impact on cell wall structure is most clearly demonstrated in the gme-silenced tomato plants. GDP-D-mannose, the substrate for GME, is a precursor not only for GDP-L-galactose (leading to AsA) but also for other nucleotide sugars like GDP-L-fucose, which are incorporated into cell wall polysaccharides. nih.govnih.gov Analysis of the cell walls in gme-silenced lines revealed altered levels of monosaccharides, particularly mannose and galactose. nih.gov Immunocytochemical studies showed an increase in mannan (B1593421) labeling in the cell walls, suggesting a redirection of the GDP-D-mannose pool away from AsA synthesis and towards the synthesis of mannan-type hemicelluloses. nih.gov These alterations in cell wall composition are the likely cause of the observed plant fragility and reduced fruit firmness, highlighting the critical role of GME at the intersection of primary and secondary metabolism. nih.gov

Genetic Engineering Strategies for Modulating Guanosine Diphosphate-D-Galactose Levels

The understanding of the genetic regulation of this compound metabolism has paved the way for biotechnological applications aimed at enhancing plant traits, particularly nutritional value and stress tolerance.

Approaches for Enhanced L-Ascorbate Production in Plants

A primary goal of metabolic engineering in this pathway has been to increase the AsA content in crop plants. Since GGP (VTC2/VTC5) catalyzes the first committed step in the L-galactose pathway, it is considered a major rate-limiting step. nih.govnih.gov Consequently, overexpressing GGP genes has been a successful strategy. Numerous studies have shown that overexpressing GGP can significantly increase AsA levels in various species, including Arabidopsis, tobacco, tomato, and rice. researchgate.net

However, modulating a single step may not always be sufficient to achieve maximal flux. A combinatorial approach often yields better results. For instance, the co-overexpression of kiwifruit GGP and GME in Arabidopsis led to a seven-fold increase in AsA, which was substantially higher than the four-fold increase achieved with GGP overexpression alone. nih.gov This suggests that the supply of the substrate GDP-L-galactose, produced by GME, can also be a limiting factor. nih.govnih.gov Other strategies have targeted genes downstream in the pathway, such as L-galactono-1,4-lactone dehydrogenase (GLDH), or enzymes in the AsA recycling pathway, like monodehydroascorbate reductase (MDHAR), to enhance the total ascorbate pool and its redox state. researchgate.netkonkuk.ac.kroup.com

Strategies for Modifying Cell Wall Composition and Properties

Given that GDP-D-mannose is a branch-point metabolite for both AsA and cell wall polysaccharide synthesis, manipulating the enzymes that use this substrate offers a strategy for altering cell wall composition. The phenotype of the gme-silenced tomato lines, which showed increased mannan content, demonstrates this principle. nih.gov By down-regulating GME, the metabolic flux of GDP-D-mannose is diverted away from the AsA pathway and towards the synthesis of mannan-based polysaccharides. nih.gov

This approach could be harnessed to modify the composition of non-cellulosic polysaccharides in biomass. For example, increasing the mannan content or altering the degree of galactosylation in hemicelluloses could impact the digestibility and processing efficiency of plant biomass for biofuel production. nih.govpurdue.edu Conversely, enhancing the flux towards GDP-L-galactose by overexpressing GME could potentially alter the availability of precursors for galactan side chains of pectins, such as rhamnogalacturonan I and II, thereby modifying properties like cell adhesion and wall porosity. nih.govnih.gov While much of the focus has been on ascorbate, the potential to engineer cell wall properties by modulating the expression of genes like GME represents a promising area for future research.

Table 2: Summary of Genetic Engineering Strategies and Outcomes

| Strategy | Target Gene(s) | Objective | Observed Outcome | Reference |

|---|---|---|---|---|

| Overexpression | GGP (VTC2) | Enhance L-ascorbate production | Significant increase in L-ascorbate content in multiple plant species. researchgate.net | researchgate.net |

| Co-overexpression | GGP and GME | Enhance L-ascorbate production | Synergistic and substantial increase in L-ascorbate levels, exceeding single-gene overexpression. nih.gov | nih.govnih.gov |

| Overexpression | PMM, GMP, GLDH, MDHAR | Enhance L-ascorbate production | Variable increases in L-ascorbate content, demonstrating that multiple steps can influence the pathway flux. konkuk.ac.krresearchgate.net | konkuk.ac.krresearchgate.net |

| Gene Silencing (RNAi) | GME | Modify cell wall composition | Reduced L-ascorbate, increased mannan content in cell walls, altered plant and fruit physical properties. nih.gov | nih.gov |

Research Tools and Industrial Potential

Enzymatic Synthesis of Nucleotide Sugars for Biochemical and Glycobiology Research

The enzymatic synthesis of nucleotide sugars, such as Guanosine Diphosphate-D-galactose (this compound), is a cornerstone of modern biochemical and glycobiology research. These molecules serve as activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of complex oligosaccharides and glycoconjugates. The availability of structurally diverse, high-purity nucleotide sugars is critical for investigating the roles of glycans in various biological processes.

Historically, the acquisition of nucleotide sugars was a significant bottleneck due to the high cost and limited availability of these compounds. However, advancements in recombinant enzyme technology have revolutionized their production. Chemoenzymatic approaches, which combine chemical synthesis and enzymatic catalysis, have emerged as a powerful strategy for the large-scale and cost-effective synthesis of nucleotide sugars and their derivatives.

A key precursor for the synthesis of many nucleotide sugars is GDP-D-mannose. oup.com The enzymatic synthesis of GDP-D-mannose can be achieved from D-mannose and guanosine triphosphate (GTP) using recombinant enzymes like phosphomannomutase and GDP-α-D-mannose pyrophosphorylase. oup.com This foundational molecule can then be converted into other valuable nucleotide sugars. For instance, GDP-D-mannose can be transformed into GDP-L-fucose, another crucial nucleotide sugar, through a two-step enzymatic process involving GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. researchgate.net

Similarly, this compound can be synthesized from its precursor, GDP-D-mannose, through the action of enzymes like GDP-mannose-3',5'-epimerase. smolecule.com The ability to synthesize these nucleotide sugars enzymatically provides researchers with essential tools to explore the intricacies of glycan biosynthesis and function. For example, having access to GDP-fucose derivatives allows for the synthesis of modified fucosylated oligosaccharides, which can be used to study the binding interactions between glycans and proteins like selectins. nih.gov

The following table summarizes key enzymes involved in the synthesis of this compound and related nucleotide sugars:

| Enzyme | Substrate(s) | Product(s) | Pathway/Application |

| Phosphomannomutase | Mannose-6-phosphate | Mannose-1-phosphate | GDP-D-mannose synthesis |

| GDP-α-D-mannose pyrophosphorylase | Mannose-1-phosphate, GTP | GDP-D-mannose, Pyrophosphate | GDP-D-mannose synthesis |

| GDP-mannose-3',5'-epimerase | GDP-D-mannose | This compound | This compound synthesis |

| GDP-D-mannose 4,6-dehydratase | GDP-D-mannose | GDP-4-keto-6-deoxymannose | GDP-L-fucose synthesis |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase | GDP-4-keto-6-deoxymannose, NADPH | GDP-L-fucose, NADP+ | GDP-L-fucose synthesis |

These enzymatic methods provide a regio- and stereospecific approach to synthesizing complex carbohydrates, overcoming many of the challenges associated with traditional chemical synthesis. nih.gov The availability of these tools is paramount for advancing our understanding of the "glycome" and its role in health and disease.

Understanding Precursor Availability in Glycan Engineering for Biopharmaceutical Applications

The production of biopharmaceuticals, particularly monoclonal antibodies (mAbs), relies heavily on the ability to control the glycosylation patterns of these therapeutic proteins. Glycosylation, the enzymatic process of attaching glycans to proteins, significantly impacts the efficacy, stability, and safety of these drugs. Therefore, understanding and controlling the availability of nucleotide sugar precursors, such as this compound, within host cells is a critical aspect of glycan engineering.

The biosynthesis of this compound begins with GDP-D-mannose, a central metabolite that serves as a precursor for various glycosylation pathways. smolecule.com In plants like Arabidopsis thaliana, GDP-D-mannose is a branch point for the synthesis of ascorbic acid (Vitamin C), as well as for protein glycosylation and the formation of cell wall polysaccharides. smolecule.comoup.com The conversion of D-glucose-6-phosphate through a series of enzymatic steps leads to the formation of GDP-D-mannose, which can then be epimerized to GDP-L-galactose by GDP-D-mannose epimerase (GME). oup.comnih.gov This GDP-L-galactose is a key intermediate in the Smirnoff-Wheeler pathway for ascorbate biosynthesis. smolecule.comnih.gov

The terminal galactose on the N-linked glycans of antibodies has been shown to influence their biological activity. researchgate.net For instance, the presence or absence of core fucose on the glycan structure can dramatically alter the impact of terminal galactose on antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for the therapeutic action of many mAbs. researchgate.net Specifically, terminal galactose on afucosylated IgG1 mAbs has been found to enhance ADCC activity. researchgate.net

Given the importance of specific glycan structures for biopharmaceutical function, controlling the intracellular pools of nucleotide sugar precursors is a key strategy in glycan engineering. The availability of D-galactose, a monosaccharide that can be used in cell culture media, can influence the glycosylation profile of recombinant proteins. umbraco.iobiospectra.us By manipulating the cellular machinery and the availability of precursors, it is possible to produce biopharmaceuticals with optimized and consistent glycoforms.

The table below outlines the key metabolic connections of this compound and its precursors, highlighting their importance in cellular processes relevant to biopharmaceutical production.

| Precursor/Intermediate | Key Enzymes | Metabolic Fate | Relevance to Glycan Engineering |

| D-Glucose-6-Phosphate | Phosphoglucose isomerase, Phosphomannose isomerase, Phosphomannomutase | Converted to D-mannose-1-phosphate | The starting point for the biosynthesis of GDP-D-mannose, a critical precursor for various nucleotide sugars. oup.comnih.gov |

| GDP-D-Mannose | GDP-D-mannose pyrophosphorylase, GDP-D-mannose epimerase | Precursor for this compound, GDP-L-fucose, protein glycosylation, cell wall biosynthesis | A central branch point in nucleotide sugar metabolism; its availability directly impacts the synthesis of multiple glycan structures. smolecule.comoup.comnih.gov |

| GDP-L-Galactose | GDP-L-galactose phosphorylase | Intermediate in ascorbate (Vitamin C) biosynthesis | A key intermediate in the Smirnoff-Wheeler pathway; its metabolism is linked to the overall cellular redox state. nih.govnih.gov |

Comparative Metabolism and Evolutionary Aspects of Guanosine Diphosphate D Galactose

Conservation and Divergence of Guanosine (B1672433) Diphosphate-D-Galactose Pathways Across Diverse Organisms

The pathways for synthesizing and utilizing GDP-D-galactose exhibit both conserved features and notable divergences when examined across a broad spectrum of organisms, reflecting adaptations to distinct biological roles and evolutionary pressures.

Comparative Analysis in Plants versus Algae (e.g., Red Seaweeds)

In red algae, this compound plays a pivotal role in the biosynthesis of agarans, a type of sulfated galactan that forms the structural basis of their cell walls. The synthesis of these polysaccharides requires both UDP-D-galactose and GDP-L-galactose. Notably, the galactose enantiomers are derived from D-glucose and D-mannose, respectively, through distinct biosynthetic routes nih.govfrontiersin.orgconicet.gov.arfrontiersin.orgfrontiersin.org. In red algae, UDP-D-galactose is often the most abundant nucleotide sugar, synthesized from UDP-D-glucose via UDP-galactose 4-epimerase nih.govfrontiersin.org. Conversely, GDP-L-galactose is produced from D-mannose via GDP-mannose 3',5'-epimerase (GME) nih.govfrontiersin.orgfrontiersin.orgchemicalbook.commdpi.com. An alternative pathway in red algae involves the degradation of floridean starch into glucose-1-phosphate, which then contributes to the production of both UDP-D-galactose and GDP-L-galactose, demonstrating a dynamic interplay between starch metabolism and cell wall polysaccharide synthesis in response to environmental cues chemicalbook.com.

In contrast, terrestrial plants primarily utilize the L-galactose pathway for the biosynthesis of L-ascorbic acid (vitamin C). This pathway begins with GDP-D-mannose, which is converted to GDP-L-galactose by GDP-D-mannose 3',5'-epimerase (GME) mdpi.comnih.govbiorxiv.orgfrontiersin.orgoup.comnih.gov. The subsequent step involves GDP-L-galactose phosphorylase (GGP), also known as VTC2, which catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate, marking the first committed step in ascorbate (B8700270) synthesis nih.govbiorxiv.orgnih.govnih.govnih.gov. While GME is highly conserved across green plants and algae, its gene copy number and specific roles can vary, influencing ascorbate accumulation and cell wall biosynthesis frontiersin.org. The presence of GGP orthologs in green algae, such as Chlamydomonas reinhardtii, indicates the conservation of this pathway for vitamin C production nih.gov.

Distribution and Characteristics in Fungi and Microorganisms

In fungi, GDP-mannose is a critical precursor for the biosynthesis of cell wall polysaccharides like galactomannan (B225805) nih.govnih.govsigmaaldrich.comasm.org. While the direct involvement of this compound in fungal cell wall synthesis is less emphasized in the literature compared to GDP-mannose, galactose residues are integral components of fungal glycans, such as galactomannan and galactosaminogalactan nih.govnih.govsigmaaldrich.comasm.organnualreviews.org. The synthesis of galactofuran side chains in galactomannan involves UDP-galactose mutase (UGM) and galactofuranosyltransferases asm.org. Furthermore, microorganisms can produce GDP-L-fucose, a precursor for fucosyl-oligosaccharides, from glucose and mannose beilstein-journals.org. The stereochemical configuration of galactose (D- or L-) and its ring form (pyranose or furanose) are significant, with D-galactofuranose (d-Galf) being prevalent in many pathogenic organisms and synthesized from UDP-Galp via UDP-d-galactopyranose mutase (UGM) pnas.org.

Analysis of Orthologous Enzymes in Mammals and Nematodes with Altered Substrate Preferences

In mammals, the primary role of nucleotide sugars, including GDP-D-mannose, is in N-linked glycosylation within the endoplasmic reticulum and Golgi apparatus researchgate.netnih.govresearchgate.net. Mammalian cells utilize a distinct metabolic pathway for vitamin C biosynthesis, which does not involve the L-galactose pathway nih.govnih.gov. However, genes encoding apparent orthologs of plant VTC2 (GDP-L-galactose phosphorylase) exist in mammals nih.govnih.govuni.lunih.govucla.edu. These mammalian VTC2 homologs, such as human C15orf58, primarily exhibit GDP-D-glucose phosphorylase activity, converting GDP-D-glucose to GDP and D-glucose 1-phosphate uni.lunih.govucla.edu. This activity is proposed to function in quality control, preventing the misincorporation of glucosyl residues for mannosyl residues into glycoconjugates by removing excess GDP-D-glucose formed by GDP-D-mannose pyrophosphorylase uni.lunih.govucla.eduresearchgate.net. The highest expression of this enzyme is observed in the nervous and male reproductive systems uni.lunih.gov.

Nematodes, such as Caenorhabditis elegans, also possess orthologs of VTC2, like the C10F3.4 gene, which similarly functions as a GDP-D-glucose phosphorylase nih.govuni.lunih.govucla.eduresearchgate.net. This enzyme plays a role in quality control, preventing the misincorporation of glucose for mannose residues into glycoconjugates uni.lunih.govucla.eduresearchgate.net. The accumulation of GDP-D-glucose in C. elegans deletion strains lacking this phosphorylase activity supports its role in metabolic repair uni.lunih.govucla.edu. While C. elegans has a complex N-glycomic profile, including modifications like bisecting galactose and fucosylation, the direct role of this compound in these specific mammalian or nematode pathways is less documented than GDP-D-mannose or GDP-L-galactose in other contexts.

Evolutionary Trajectories and Functional Adaptations of Nucleotide Sugar-Metabolizing Enzymes

The evolution of nucleotide sugar-metabolizing enzymes, including those involved with this compound, reflects a complex history of gene duplication, divergence, and functional adaptation. The presence of conserved enzymes like GDP-D-mannose 3',5'-epimerase (GME) across plants, algae, and even in pathways related to vitamin C biosynthesis in green algae, highlights the ancient origins of these metabolic routes frontiersin.orgoup.comnih.gov. The diversification of GME homologs in plants, with varying expression patterns and roles in ascorbate and cell wall biosynthesis, demonstrates evolutionary specialization frontiersin.org.

The discovery of GDP-D-glucose phosphorylase orthologs in mammals and nematodes, distinct from the GDP-L-galactose phosphorylase in plants, illustrates functional adaptation. While plants utilize GDP-L-galactose for ascorbate synthesis, mammals and nematodes employ similar enzymes for quality control of nucleotide sugar pools, specifically targeting GDP-D-glucose uni.lunih.govucla.edu. This suggests that the core enzymatic machinery for GDP-hexose metabolism has been repurposed or retained with altered substrate preferences during evolution, adapting to different physiological needs, such as vitamin C production versus metabolic homeostasis.

The presence of GDP-L-galactose in red algae for galactan synthesis nih.govfrontiersin.orgconicet.gov.arfrontiersin.org and its role in the L-galactose pathway for ascorbate in plants nih.govbiorxiv.orgnih.gov indicate that pathways involving GDP-galactose isomers have independently evolved or been retained for distinct purposes. The broad distribution of nucleotide-sugar interconversion enzymes (NSEs) in plants and algae, often absent or rare in animals and fungi, suggests a strong evolutionary link to the complex carbohydrate-rich cell walls characteristic of these photosynthetic eukaryotes researchgate.net. These enzymes likely originated from ancient prokaryotic genes, undergoing divergence and integration into eukaryotic metabolic networks researchgate.net.

The evolutionary trajectory of enzymes like GDP-mannose pyrophosphorylase (GMP), which can exhibit a lack of specificity for its substrate (D-mannose 1-phosphate) and potentially form GDP-D-glucose, underscores the need for quality control mechanisms like GDP-D-glucose phosphorylase in organisms like nematodes and mammals uni.lunih.govucla.edu. This highlights an evolutionary adaptation to maintain metabolic fidelity in the face of enzyme promiscuity.

Q & A

Q. What methodologies quantify the contribution of this compound to extracellular matrix heterogeneity in 3D cell cultures?

- Methodological Answer :

- Use click chemistry (e.g., azide-modified galactose analogs) to label ECM glycans in situ. Image via confocal microscopy and quantify fluorescence intensity per cell volume.

- Combine with RNA-seq to correlate glycosylation enzyme expression with ECM composition. Apply principal component analysis (PCA) to identify clustering patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.